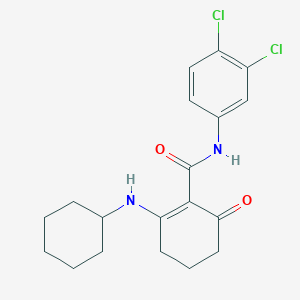![molecular formula C20H14O4 B8042548 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one](/img/structure/B8042548.png)
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and biological activity, making it a subject of interest for scientists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the high purity of the compound. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or biological activities, such as CID 132989338 and this compound.
Uniqueness: this compound may exhibit unique properties, such as higher potency, selectivity, or stability, compared to similar compounds.
Eigenschaften
IUPAC Name |
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19-15(11-13-5-1-3-7-17(13)23-19)9-10-16-12-14-6-2-4-8-18(14)24-20(16)22/h1-11,16H,12H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPSTIYHFTYIFZ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C21)C=CC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)OC2=CC=CC=C21)/C=C/C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide](/img/structure/B8042465.png)


![3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile](/img/structure/B8042495.png)
![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042504.png)

![3,9-Dicyclohexyl-2,4,8,10-tetraoxa-spiro[5.5]undecane](/img/structure/B8042522.png)
![2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate](/img/structure/B8042523.png)



![4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8042575.png)
![2-[16-(Cyanomethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]acetonitrile](/img/structure/B8042581.png)
![3-[[16-(3-Aminopropoxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methoxy]propan-1-amine](/img/structure/B8042587.png)
